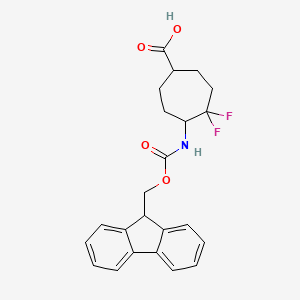
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocycloheptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocycloheptane-1-carboxylic acid is a useful research compound. Its molecular formula is C23H23F2NO4 and its molecular weight is 415.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocycloheptane-1-carboxylic acid, also known as Fmoc-Difluoro-Cycloheptane Carboxylic Acid, is a compound of significant interest in medicinal chemistry and peptide synthesis. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and difluorocycloheptane moiety, endows it with distinct biological activities and applications.
- Molecular Formula : C24H25F2NO4
- Molecular Weight : 429.46 g/mol
- CAS Number : 2276607-04-4
Biological Activity
The biological activity of this compound primarily stems from its structural characteristics that facilitate interactions with various biological targets. Key areas of interest include:
- Enzyme Inhibition : The presence of the difluoro group enhances the compound's ability to interact with enzymes, potentially acting as an inhibitor for specific pathways.
- Peptide Synthesis : The Fmoc group allows for easy incorporation into peptide chains, making it valuable in synthesizing peptide-based drugs.
- Binding Affinity : Studies have shown that compounds with similar structures exhibit significant binding affinities to biological receptors, which may lead to therapeutic applications.
The mechanism by which this compound exerts its effects involves:
- Interaction with Receptors : The compound can bind to specific receptors or enzymes, modifying their activity.
- Stability and Reactivity : The Fmoc group provides stability during synthesis and can be removed under mild conditions, facilitating further reactions.
Case Studies
- Peptide Synthesis Applications : Research has demonstrated the successful incorporation of this compound into peptide sequences, enhancing the stability and bioactivity of the resultant peptides .
- Therapeutic Potential : A study highlighted its potential in developing therapeutics for conditions requiring enzyme modulation due to its inhibitory properties.
Data Table of Biological Activity
Eigenschaften
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorocycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2NO4/c24-23(25)12-11-14(21(27)28)9-10-20(23)26-22(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVVTAWJXGNYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC1C(=O)O)(F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













